2-(2-Chlorophenyl)-1-{4-[(5-chloropyrimidin-2-yl)oxy]piperidin-1-yl}ethan-1-one
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Overview
Description
2-(2-Chlorophenyl)-1-{4-[(5-chloropyrimidin-2-yl)oxy]piperidin-1-yl}ethan-1-one is a complex organic compound that features a chlorinated phenyl group, a piperidine ring, and a chloropyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-1-{4-[(5-chloropyrimidin-2-yl)oxy]piperidin-1-yl}ethan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a cyclization reaction involving appropriate amines and aldehydes under acidic conditions.
Chloropyrimidine Attachment: The chloropyrimidine moiety is introduced via a nucleophilic substitution reaction, where the piperidine intermediate reacts with 5-chloropyrimidine under basic conditions.
Final Coupling: The final step involves coupling the chlorinated phenyl group with the piperidine-chloropyrimidine intermediate using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenyl)-1-{4-[(5-chloropyrimidin-2-yl)oxy]piperidin-1-yl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of various functional groups like alkyl, aryl, or amino groups.
Scientific Research Applications
2-(2-Chlorophenyl)-1-{4-[(5-chloropyrimidin-2-yl)oxy]piperidin-1-yl}ethan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and cancer.
Biological Studies: It is used in studies involving receptor binding and enzyme inhibition due to its structural similarity to biologically active molecules.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)-1-{4-[(5-chloropyrimidin-2-yl)oxy]piperidin-1-yl}ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as inhibition of cell proliferation or modulation of neurotransmitter release.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(4-chlorophenyl)-2-(piperidin-1-yl)acetate hydrochloride
- 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides
- 5-((4-carboxypyridin-2-yl)oxy)isophthalic acid
Uniqueness
2-(2-Chlorophenyl)-1-{4-[(5-chloropyrimidin-2-yl)oxy]piperidin-1-yl}ethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable scaffold in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-(2-chlorophenyl)-1-[4-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2N3O2/c18-13-10-20-17(21-11-13)24-14-5-7-22(8-6-14)16(23)9-12-3-1-2-4-15(12)19/h1-4,10-11,14H,5-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGKKLAOLYZGYTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=N2)Cl)C(=O)CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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